
4-Methyl-5-nitro-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-5-nitro-1,3-benzothiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological and pharmaceutical activities. Benzothiazoles are widely used in various fields, including medicinal chemistry, due to their ability to interact with biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-nitro-1,3-benzothiazole typically involves the condensation of 2-aminobenzenethiol with a suitable aldehyde or ketone, followed by nitration. One common method involves the reaction of 2-aminobenzenethiol with 4-methylbenzaldehyde under acidic conditions to form the intermediate benzothiazole, which is then nitrated using a mixture of nitric acid and sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-5-nitro-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Cyclization: Acidic or basic conditions, depending on the desired product.
Major Products Formed
Reduction: 4-Methyl-5-amino-1,3-benzothiazole.
Substitution: Various substituted benzothiazoles depending on the electrophile used.
Cyclization: Polycyclic benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methyl-5-nitro-1,3-benzothiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as a pharmacophore in drug design.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Methyl-5-nitro-1,3-benzothiazole involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzothiazole ring can also interact with DNA and proteins, affecting their function and leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazole: The parent compound with similar biological activities.
2-Methylbenzothiazole: A derivative with a methyl group at the 2-position.
5-Nitrobenzothiazole: A derivative with a nitro group at the 5-position.
Uniqueness
4-Methyl-5-nitro-1,3-benzothiazole is unique due to the presence of both a methyl and a nitro group, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a pharmacophore and its ability to interact with biological targets .
Eigenschaften
Molekularformel |
C8H6N2O2S |
|---|---|
Molekulargewicht |
194.21 g/mol |
IUPAC-Name |
4-methyl-5-nitro-1,3-benzothiazole |
InChI |
InChI=1S/C8H6N2O2S/c1-5-6(10(11)12)2-3-7-8(5)9-4-13-7/h2-4H,1H3 |
InChI-Schlüssel |
SJNUPSZBOVAZOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC2=C1N=CS2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


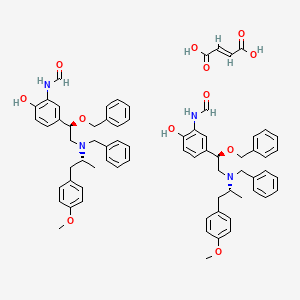
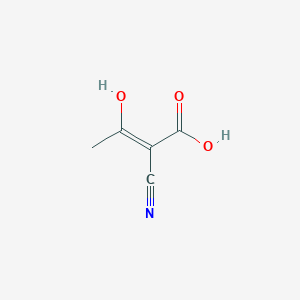
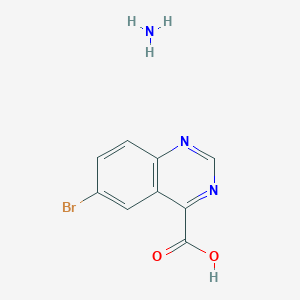
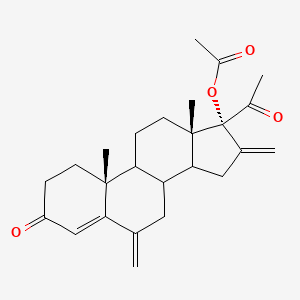
![N'-{(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-phenylacetohydrazide](/img/structure/B13820349.png)
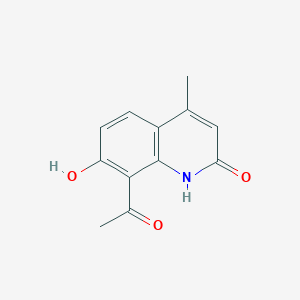
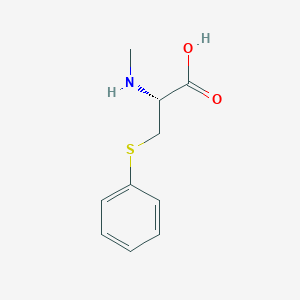

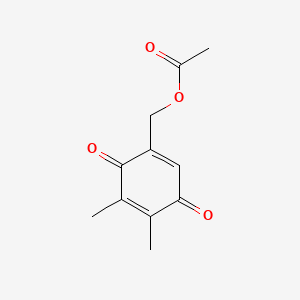

![9-benzyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole](/img/structure/B13820395.png)
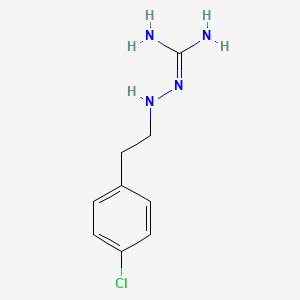

![Acetaldehyde,[[2-(dimethylamino)ethyl]methylamino]-](/img/structure/B13820404.png)
